6-(4-methoxyphenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one
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Overview
Description
6-(4-methoxyphenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the pyrimidinone class This compound is characterized by the presence of a methoxyphenyl group, a trifluoromethylbenzyl group, and a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-methoxyphenyl halides and suitable nucleophiles.
Attachment of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group can be attached through a Friedel-Crafts alkylation reaction using 3-(trifluoromethyl)benzyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the pyrimidinone core, potentially converting it to a dihydropyrimidine derivative.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds can be employed under appropriate conditions.
Major Products
Oxidation: Phenolic derivatives and quinones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted aromatic and heterocyclic compounds.
Scientific Research Applications
6-(4-methoxyphenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group can enhance its binding affinity and metabolic stability, while the methoxyphenyl group can influence its electronic properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
6-(4-methoxyphenyl)-3-benzylpyrimidin-4(3H)-one: Lacks the trifluoromethyl group, which may result in different biological activities and chemical properties.
6-phenyl-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one: Lacks the methoxy group, potentially affecting its reactivity and interactions.
Uniqueness
6-(4-methoxyphenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one is unique due to the combination of the methoxyphenyl and trifluoromethylbenzyl groups, which confer distinct electronic and steric properties
Properties
IUPAC Name |
6-(4-methoxyphenyl)-3-[[3-(trifluoromethyl)phenyl]methyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O2/c1-26-16-7-5-14(6-8-16)17-10-18(25)24(12-23-17)11-13-3-2-4-15(9-13)19(20,21)22/h2-10,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIMEEPJKOHHHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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